Temodox
Overview
Description
Temodox, also known as CP 22341, is a bioactive chemical.
Scientific Research Applications
1. Combination Therapy in Cancer Treatment
Temodox, known as temozolomide, has been explored for its potential in combination therapy for various cancers. A study by Tamaskar et al. (2008) investigated the combination of docetaxel and temozolomide in patients with metastatic cancers. This combination was found to be well-tolerated, suggesting that these agents can be safely combined for potential phase II trials in cancer treatment (Tamaskar et al., 2008).
2. Treatment of Pituitary Neoplasms
Syro et al. (2011) documented the efficacy of temozolomide in treating pituitary adenomas and carcinomas. The study highlighted temozolomide’s mechanism of action, involving DNA methylation, and noted its effectiveness in the treatment of aggressive pituitary tumors (Syro et al., 2011).
3. Monitoring DNA Damage and Repair Enzyme Activity
Research by Plummer et al. (2005) focused on the pharmacodynamics of temozolomide in patients with metastatic melanoma, particularly its effect on DNA integrity and repair enzymes like O6-alkylguanine alkyltransferase (ATase) and poly(ADP-ribose) polymerase-1 (PARP-1). This study is crucial in understanding temozolomide's mechanism at the molecular level (Plummer et al., 2005).
4. Application in Glioblastoma Multiforme
The study by Stupp et al. (2002) highlighted temozolomide's potential in treating glioblastoma multiforme (GBM). They examined the safety and efficacy of temozolomide combined with radiation therapy, followed by adjuvant temozolomide, demonstrating promising survival outcomes in patients with newly diagnosed GBM (Stupp et al., 2002).
5. Investigating Resistance Mechanisms
Understanding temozolomide resistance is crucial for improving treatment strategies. Lee (2016) reviewed the characteristics and mechanisms of temozolomide resistance in glioblastoma multiforme cell lines, providing insights into potential treatment options for resistant GBMs (Lee, 2016).
Properties
IUPAC Name |
2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXUVCBDYBZRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188051 | |
Record name | Temodox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34499-96-2 | |
Record name | Temodox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMODOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P41KX11BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.